molecular formula C14H11N3O4 B6047865 (2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid

(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid

Cat. No.: B6047865
M. Wt: 285.25 g/mol
InChI Key: CMOFOUJMWGLQNL-SSZFMOIBSA-N
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Description

(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid is an organic compound that features a hydrazone functional group This compound is characterized by the presence of a nitrophenyl group and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid typically involves the condensation reaction between 2-nitrophenylhydrazine and phenylacetic acid derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction is often performed at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazone linkage.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The hydrazone linkage can also participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential biological activities

Properties

IUPAC Name

(2Z)-2-[(2-nitrophenyl)hydrazinylidene]-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O4/c18-14(19)13(10-6-2-1-3-7-10)16-15-11-8-4-5-9-12(11)17(20)21/h1-9,15H,(H,18,19)/b16-13-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOFOUJMWGLQNL-SSZFMOIBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2[N+](=O)[O-])/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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